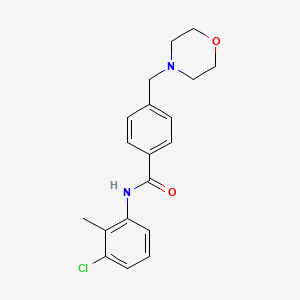
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. The inhibition of BTK leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, the disruption of downstream signaling pathways, and the inhibition of cancer cell growth and proliferation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the anti-tumor activity of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments include its specificity for BTK inhibition and its potential as a therapeutic agent for various types of cancer. However, limitations include the need for further studies to determine its efficacy and safety in clinical trials and the potential for drug resistance.
Zukünftige Richtungen
For N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide research include the development of novel formulations and delivery methods to enhance its bioavailability and efficacy, the identification of biomarkers to predict patient response, and the evaluation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials and to identify potential mechanisms of drug resistance.
Synthesemethoden
The synthesis method of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. The resulting product is then reacted with 4-(4-morpholinylmethyl)aniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in pre-clinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-17(20)3-2-4-18(14)21-19(23)16-7-5-15(6-8-16)13-22-9-11-24-12-10-22/h2-8H,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSBWHHEBSCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)

![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)

![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
